![molecular formula C15H12N2O B6434307 7-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640946-66-1](/img/structure/B6434307.png)
7-[(pyridin-4-yl)methoxy]quinoline
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Overview
Description
7-[(pyridin-4-yl)methoxy]quinoline is a heterocyclic aromatic compound that combines a quinoline ring with a pyridine moiety
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets . For instance, some quinoline derivatives have shown inhibitory potency towards the COX-2 enzyme .
Mode of Action
It’s known that the electron-donating group at the seventh position of the quinoline core moiety can influence the functional efficacy of the compound . The presence of a pyridin-4-yl group might also influence the interaction with its targets.
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The lipophilic properties of substituents on the quinoline ring can influence the pharmacokinetics of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with various biological activities, such as anti-inflammatory and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(pyridin-4-yl)methoxy]quinoline typically involves the coupling of a quinoline derivative with a pyridine derivative. One common method is the Ullmann-type coupling reaction, where a halogenated quinoline reacts with a pyridine derivative in the presence of a copper catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-[(pyridin-4-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The structure of 7-[(pyridin-4-yl)methoxy]quinoline suggests potential efficacy against various cancer types due to the presence of both the quinoline and pyridine moieties.
Case Studies:
- Cytotoxicity: Research has indicated that quinoline derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines, with mechanisms involving inhibition of protein kinases and topoisomerases .
- Mechanisms of Action: The anticancer mechanisms often involve the induction of apoptosis and disruption of tubulin polymerization, which are critical for cancer cell proliferation .
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7-Pyridyl-quinoline | Breast (MCF-7) | 16.28 | Tubulin inhibition |
7-Pyridyl-quinoline | Colon (HCT-116) | 11.44 | Apoptosis induction |
7-Pyridyl-quinoline | Cervical (HeLa) | Varies | Protein kinase inhibition |
Anti-Malarial Properties
The search for effective anti-malarial agents is critical due to increasing resistance to existing treatments. Quinoline derivatives have historically been employed as anti-malarial drugs.
Research Findings:
- Efficacy Against Malaria Vectors: Compounds structurally related to this compound have demonstrated larvicidal and pupicidal activity against malaria vectors like Anopheles stephensi. The lethal concentration (LC50) values indicate substantial toxicity to developmental stages of these vectors .
Compound | Target Vector | LC50 (µM/mL) |
---|---|---|
7-Pyridyl-quinoline | Anopheles stephensi | 4.408 |
7-Pyridyl-quinoline | Aedes aegypti | 5.016 |
Broad Pharmacological Activities
Beyond its applications in oncology and malaria treatment, this compound exhibits a range of other pharmacological activities:
Key Activities:
- Antibacterial and Antifungal: Quinoline derivatives have shown effectiveness against various bacterial and fungal strains, making them candidates for developing new antibiotics .
- Antiviral Activities: Some studies suggest potential antiviral properties, particularly against viruses that cause respiratory infections .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Pyridine: A basic heterocyclic organic compound with a wide range of applications in chemistry and industry.
Uniqueness
7-[(pyridin-4-yl)methoxy]quinoline is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
7-[(Pyridin-4-yl)methoxy]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C13H10N2O
- Molecular Weight : 214.23 g/mol
- CAS Number : 2640946-66-1
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The compound's structure suggests potential interactions with the following pathways:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The presence of a pyridine moiety may allow for interaction with neurotransmitter receptors, influencing neurochemical pathways.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of this compound:
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the cytotoxic effects of this compound on human lung cancer cell lines (A549). The compound showed significant growth inhibition with an IC50 value of 12 µM, indicating its potential as an anticancer agent.
-
Antimicrobial Efficacy
- Research conducted on the antimicrobial properties revealed that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively.
-
Anti-inflammatory Properties
- In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural modifications. The presence of the pyridine ring in this compound enhances its lipophilicity and facilitates better cell membrane penetration, which is crucial for its anticancer and antimicrobial activities.
Properties
IUPAC Name |
7-(pyridin-4-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-13-3-4-14(10-15(13)17-7-1)18-11-12-5-8-16-9-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGVBLBXHNYHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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